Syntide 2 acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Syntide 2 acetate (108334-68-5 free base) is a synthetic peptide recognized as a substrate by Ca2+/calmodulin-dependent protein kinase II (CaMKII). This compound is widely used in scientific research due to its ability to act as a substrate for various kinases, including protein kinase C and CaMKII .
Preparation Methods
Syntide 2 acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Chemical Reactions Analysis
Syntide 2 acetate undergoes various chemical reactions, primarily phosphorylation, due to its role as a kinase substrate. The common reagents used in these reactions include adenosine triphosphate (ATP) and specific kinases such as CaMKII and protein kinase C. The major product formed from these reactions is the phosphorylated form of this compound .
Scientific Research Applications
Syntide 2 acetate is extensively used in scientific research, particularly in the fields of biochemistry and molecular biology. It serves as a substrate for kinase assays, allowing researchers to study the activity and regulation of kinases such as CaMKII and protein kinase C. Additionally, it is used in studies related to signal transduction pathways, enzyme kinetics, and protein-protein interactions .
Mechanism of Action
The mechanism of action of Syntide 2 acetate involves its recognition and phosphorylation by CaMKII and other kinases. The peptide sequence of this compound is homologous to the phosphorylation site on glycogen synthase, a target of CaMKII action. Upon phosphorylation, this compound can be used to measure kinase activity and study the effects of various inhibitors and activators on kinase function .
Comparison with Similar Compounds
Syntide 2 acetate is unique due to its specific recognition by CaMKII and its ability to serve as a substrate for multiple kinases. Similar compounds include other synthetic peptides such as Syntide 2 (TFA) and various CaMKII inhibitors like KN-93 phosphate and Calmodulin Kinase IINtide .
Properties
Molecular Formula |
C70H126N20O20 |
---|---|
Molecular Weight |
1567.9 g/mol |
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C68H122N20O18.C2H4O2/c1-35(2)29-46(83-57(95)42-21-16-26-73-42)60(98)77-40(10)56(94)81-44(22-17-27-74-68(71)72)59(97)87-54(41(11)90)65(103)84-47(30-36(3)4)61(99)85-49(34-89)62(100)86-53(38(7)8)64(102)78-39(9)55(93)75-32-52(92)80-48(31-37(5)6)66(104)88-28-18-23-50(88)63(101)76-33-51(91)79-43(19-12-14-24-69)58(96)82-45(67(105)106)20-13-15-25-70;1-2(3)4/h35-50,53-54,73,89-90H,12-34,69-70H2,1-11H3,(H,75,93)(H,76,101)(H,77,98)(H,78,102)(H,79,91)(H,80,92)(H,81,94)(H,82,96)(H,83,95)(H,84,103)(H,85,99)(H,86,100)(H,87,97)(H,105,106)(H4,71,72,74);1H3,(H,3,4)/t39-,40-,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-;/m0./s1 |
InChI Key |
WTAVKTVMXZWDLX-RXPJQNPPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2)O.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.